N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxomorpholine (morpholinone) core substituted with an ethyl group at the 4-position. The acetamide moiety is linked to a 3,5-dimethylphenyl group, which introduces steric bulk and electron-donating methyl substituents. Its synthesis typically involves coupling reactions between 2-bromoacetamide intermediates and substituted morpholinones under basic conditions .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-18-5-6-21-14(16(18)20)10-15(19)17-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCSSWFZQNQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves the reaction of 3,5-dimethylphenylamine with an appropriate acylating agent, followed by the introduction of the morpholine ring. Common reagents used in the synthesis may include acetic anhydride, ethyl chloroformate, and morpholine. The reaction conditions often involve heating under reflux and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide are best understood through comparison with analogs. Key differences in substituents on the morpholinone ring, acetamide group, or aryl moiety influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:
Morpholinone Ring Substitutions
- 4-Ethyl-3-oxomorpholine vs. 4-Acetyl-6,6-dimethyl-2-oxomorpholine: Replacement of the ethyl group with an acetyl group (as in 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) introduces a strong electron-withdrawing group. The acetyl group may also enhance metabolic stability compared to the ethyl substituent . Synthesis: Acetylation reactions yield 58% for the acetyl derivative, suggesting moderate efficiency . Impact: Increased electron-withdrawing effects could influence binding interactions in biological systems.
- 4-Ethyl-3-oxomorpholine vs. 3,5-Dioxothiomorpholine: Replacing the oxygen atom in the morpholinone ring with sulfur (e.g., N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide) modifies the ring's electronic properties.
Aryl Acetamide Modifications
- 3,5-Dimethylphenyl vs. Biphenyl or Cyanophenyl: Substituting the 3,5-dimethylphenyl group with biphenyl (e.g., 19p) or 4-cyanophenyl (e.g., 19q) introduces steric bulk or electron-withdrawing effects. The 3,5-dimethyl group provides a balance of electron donation and steric hindrance, which may optimize binding pocket interactions compared to bulkier or more polar groups . Synthesis Yields: Derivatives with biphenyl or cyanophenyl groups achieve 51.4% and 64.9% yields, respectively, indicating variability in reaction efficiency .
- 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl: The positional isomer 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide () shifts methyl groups to the 2,6-positions.
Heterocyclic Acetamide Derivatives
- Quinoline and Chloroquinoline Analogs: Compounds like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) replace the morpholinone with a quinoline ring. The quinoline moiety introduces aromatic π-system interactions, which may enhance binding to hydrophobic pockets in biological targets. However, synthesis yields for these analogs are lower (~51%), suggesting greater synthetic complexity .
Data Tables
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Electron-withdrawing (e.g., acetyl) | 2-(4-Acetyl-morpholinone) acetamide | ↑ Polarity, ↓ Lipophilicity, potential metabolic stabilization |
| Electron-donating (e.g., methyl) | N-(3,5-dimethylphenyl) derivatives | ↑ Lipophilicity, steric bulk, improved binding pocket interactions |
| Sulfur substitution | Thiomorpholinone derivatives | ↑ Lipophilicity, altered hydrogen-bonding capacity |
Research Findings and Implications
- Synthetic Challenges: Derivatives with bulky or electron-withdrawing groups (e.g., biphenyl, cyanophenyl) often exhibit lower yields, highlighting the need for optimized coupling conditions .
- Crystallinity and Solubility : The 3,5-dimethylphenyl group in trichloro-acetamides () promotes specific crystal packing, which may influence the target compound’s solubility and formulation stability .
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
This compound features a morpholine ring, which is known for its ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives suggest that they can inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation and potential anti-cancer effects .
- Modulation of Signaling Pathways : The oxomorpholine moiety may influence signaling pathways critical for cell survival and proliferation. Compounds with similar structures have been reported to interact with kinase pathways, suggesting a potential role in cancer therapy .
- Antioxidant Properties : Some studies suggest that benzamide derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .
Anticancer Activity
Numerous studies have focused on the anticancer properties of benzamide derivatives, including this compound. For example:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : The inhibition of DHFR was highlighted as a mechanism through which related compounds reduce cellular NADPH levels, destabilizing DHFR and leading to decreased cell viability .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer lines | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase | |
| Antioxidant | Exhibits antioxidant properties |
Case Studies
- Case Study on Antitumor Effects : A clinical study involving patients treated with benzamide derivatives showed promising results, with some patients experiencing prolonged survival rates exceeding two years when administered doses above a certain threshold .
- Mechanistic Study : Research into the metabolic pathways affected by this compound revealed its ability to modulate NADPH levels significantly, impacting cellular redox states and influencing tumor growth dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
